Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate
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Overview
Description
Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate is a chemical compound with the molecular formula C12H13BrO3 and a molecular weight of 285.14 g/mol It is an ester derivative of acrylic acid and contains a bromoethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate typically involves the esterification of 3-[4-(2-bromoethoxy)phenyl]prop-2-enoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoethoxy group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions can be used, with common reagents being hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as ethers or amines.
Hydrolysis: The major product is 3-[4-(2-bromoethoxy)phenyl]prop-2-enoic acid.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The bromoethoxy group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions can modulate the compound’s activity and interactions with biological targets, influencing its overall effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[4-(2-chloroethoxy)phenyl]prop-2-enoate
- Methyl 3-[4-(2-fluoroethoxy)phenyl]prop-2-enoate
- Methyl 3-[4-(2-iodoethoxy)phenyl]prop-2-enoate
Uniqueness
Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromo group is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic chemistry.
Properties
IUPAC Name |
methyl (E)-3-[4-(2-bromoethoxy)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-15-12(14)7-4-10-2-5-11(6-3-10)16-9-8-13/h2-7H,8-9H2,1H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJLWGDEBQDQCV-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)OCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)OCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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